Cas no 2680742-69-0 (tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate)

tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate structure
2680742-69-0 structure
商品名:tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate
CAS番号:2680742-69-0
MF:C12H13BrN4O3
メガワット:341.160621404648
CID:5627024
PubChem ID:165926582

tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-[5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl]carbamate
    • EN300-28297167
    • 2680742-69-0
    • tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate
    • インチ: 1S/C12H13BrN4O3/c1-12(2,3)20-11(18)15-10-17-16-9(19-10)7-4-8(13)6-14-5-7/h4-6H,1-3H3,(H,15,17,18)
    • InChIKey: OZBXNDNEMONDQF-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=CC(=C1)C1=NN=C(NC(=O)OC(C)(C)C)O1

計算された属性

  • せいみつぶんしりょう: 340.01710g/mol
  • どういたいしつりょう: 340.01710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 350
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 90.1Ų

tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28297167-10.0g
tert-butyl N-[5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl]carbamate
2680742-69-0 95.0%
10.0g
$2884.0 2025-03-19
Enamine
EN300-28297167-0.5g
tert-butyl N-[5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl]carbamate
2680742-69-0 95.0%
0.5g
$645.0 2025-03-19
Enamine
EN300-28297167-1.0g
tert-butyl N-[5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl]carbamate
2680742-69-0 95.0%
1.0g
$671.0 2025-03-19
Enamine
EN300-28297167-2.5g
tert-butyl N-[5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl]carbamate
2680742-69-0 95.0%
2.5g
$1315.0 2025-03-19
Enamine
EN300-28297167-0.1g
tert-butyl N-[5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl]carbamate
2680742-69-0 95.0%
0.1g
$591.0 2025-03-19
Enamine
EN300-28297167-10g
tert-butyl N-[5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl]carbamate
2680742-69-0
10g
$2884.0 2023-09-07
Enamine
EN300-28297167-0.25g
tert-butyl N-[5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl]carbamate
2680742-69-0 95.0%
0.25g
$617.0 2025-03-19
Enamine
EN300-28297167-1g
tert-butyl N-[5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl]carbamate
2680742-69-0
1g
$671.0 2023-09-07
Enamine
EN300-28297167-5.0g
tert-butyl N-[5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl]carbamate
2680742-69-0 95.0%
5.0g
$1945.0 2025-03-19
Enamine
EN300-28297167-0.05g
tert-butyl N-[5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-yl]carbamate
2680742-69-0 95.0%
0.05g
$563.0 2025-03-19

tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate 関連文献

tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamateに関する追加情報

Comprehensive Overview of tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate (CAS No. 2680742-69-0)

The compound tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate (CAS No. 2680742-69-0) is a highly specialized heterocyclic organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its unique structure, featuring a 1,3,4-oxadiazole core linked to a 5-bromopyridine moiety, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially for targeting kinase inhibitors and anticancer agents.

In recent years, the demand for custom synthesis of complex molecules like tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate has surged, driven by advancements in high-throughput screening and combinatorial chemistry. This compound is often explored for its role in structure-activity relationship (SAR) studies, where slight modifications to its framework can lead to significant changes in biological activity. The presence of the bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in modern organic synthesis.

One of the most searched topics related to this compound is its potential in targeted therapy. With the rise of precision medicine, researchers are keen to understand how tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate can be tailored to interact with specific biological targets. For instance, its oxadiazole ring is known to mimic peptide bonds, making it a promising scaffold for protease inhibitors. Additionally, the pyridine component is frequently found in FDA-approved drugs, underscoring its pharmacological relevance.

From a synthetic chemistry perspective, the compound's stability and reactivity are frequently discussed in academic forums. Its tert-butyl carbamate group serves as a protective moiety, ensuring selective reactions during multi-step syntheses. This feature is particularly valuable in peptide mimetics and small-molecule drug development. Laboratories often highlight its compatibility with green chemistry principles, as it can be synthesized using catalytic methods that minimize waste.

The analytical characterization of tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate is another area of interest. Techniques like NMR spectroscopy, mass spectrometry, and HPLC are routinely employed to confirm its purity and structure. These methods are critical for ensuring reproducibility in preclinical studies, where even minor impurities can skew results. The compound's CAS No. 2680742-69-0 is often used as a unique identifier in chemical databases, facilitating global collaboration among researchers.

In the context of intellectual property, patents involving tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate have been filed for various therapeutic applications. Its modular design allows for the creation of derivative libraries, which are screened for activity against diseases like cancer, inflammation, and infectious diseases. The pharmaceutical industry is particularly interested in its potential to address drug resistance, a growing challenge in modern healthcare.

Finally, the compound's role in academic research cannot be overstated. It is frequently cited in peer-reviewed journals as a model for studying molecular interactions and binding affinities. As the scientific community continues to explore its properties, tert-butyl N-5-(5-bromopyridin-3-yl)-1,3,4-oxadiazol-2-ylcarbamate remains a cornerstone in the quest for innovative therapeutic solutions.

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